N2-Methyl-D-ornithine
Description
N²-Methyl-D-ornithine is a methylated derivative of the non-proteinogenic amino acid D-ornithine. Methylation at the N² position introduces steric and electronic modifications that may influence its interaction with enzymes like ornithine decarboxylase (ODC) or transporters involved in urea cycle regulation .
Properties
CAS No. |
862504-04-9 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 |
IUPAC Name |
(2R)-5-amino-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-8-5(6(9)10)3-2-4-7/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
OZRWQPFBXDVLAH-RXMQYKEDSA-N |
SMILES |
CNC(CCCN)C(=O)O |
Isomeric SMILES |
CN[C@H](CCCN)C(=O)O |
Canonical SMILES |
CNC(CCCN)C(=O)O |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
N²-Acetyl-L-ornithine
DL-Ornithine (Racemic Mixture)
- Structure : A racemic mixture of D- and L-ornithine enantiomers.
- Molecular Formula : C₅H₁₂N₂O₂; Molecular Weight: 132.16 g/mol .
- Thermodynamic Data :
- Function: Used in studies of urea cycle dynamics and as a precursor for derivatives like eflornithine (a therapeutic agent for African trypanosomiasis) .
- Key Difference : Racemic mixtures lack stereospecificity, limiting their utility in enzyme-targeted applications compared to enantiopure N²-Methyl-D-ornithine .
D-Ornithine, N⁵-Formyl-
- Structure : Formyl group at the N⁵ position of D-ornithine (Fig. 1B).
- Molecular Formula : C₆H₁₂N₂O₃; Molecular Weight: 160.17 g/mol .
- Function : Likely involved in post-translational modifications or one-carbon metabolism, analogous to formylated methionine in prokaryotic initiation factors .
- Key Difference : The N⁵-formyl modification shifts reactivity toward formyltransferase enzymes, unlike the N²-methyl group, which may sterically hinder interactions with decarboxylases .
Data Table: Comparative Molecular and Functional Properties
Research Findings and Implications
- Enzyme Interactions : Methylation at N² (vs. N⁵ or N-acetyl) may reduce substrate affinity for ODC, as seen in studies where N-acetylornithine acts as a competitive inhibitor .
- Thermodynamic Stability : DL-Ornithine’s high combustion enthalpy (-3029.9 kJ/mol) suggests greater stability than formylated or acetylated derivatives, which may degrade under physiological conditions .
- Pharmacological Potential: Eflornithine (a DL-ornithine derivative) highlights the therapeutic relevance of ornithine analogs, though N²-methylation’s impact on blood-brain barrier penetration remains unexplored .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
